An In-depth Technical Guide to 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (CAS 119-17-5)
An In-depth Technical Guide to 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone (CAS 119-17-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone, a versatile chemical intermediate with significant applications in the synthesis of dyes and as a structural motif in pharmacologically active compounds. This document delves into its chemical and physical properties, a plausible synthesis workflow, analytical characterization methods, and its current and potential applications, with a particular focus on its relevance to the broader field of drug discovery and development.
Core Properties and Identification
1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone, also known by its synonym 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid, is a solid organic compound.[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 119-17-5 | [3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₀N₂O₄S | [3][4][5][6][7] |
| Molecular Weight | 254.26 g/mol | [3][4][5][7] |
| Melting Point | 335 °C | [4][5][8][9] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [4][9] |
| Physical Form | Powder | [10] |
| Purity | Typically ≥ 95% (HPLC) | [1][7] |
| Storage Temperature | Room temperature, under inert gas (Argon) | [1][7] |
Synthesis Pathway: A Methodological Approach
While specific, detailed laboratory procedures for the synthesis of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone are not extensively published in peer-reviewed journals, a chemically sound and widely accepted method involves the condensation reaction of 3-hydrazinylbenzenesulfonic acid with an acetoacetic ester, such as ethyl acetoacetate. This approach is analogous to the well-established Knorr pyrazole synthesis.
A plausible, multi-step synthesis workflow is outlined below. This protocol is based on established chemical principles for the formation of pyrazolones.[11]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3-hydrazinylbenzenesulfonic acid in a suitable solvent like methanol.
-
pH Adjustment: Carefully adjust the pH of the solution to a range of 5.0-6.5 using a dilute acid, such as hydrochloric acid. This step is crucial for promoting the initial condensation.[11]
-
Addition of Acetoacetic Ester: While stirring the solution, add ethyl acetoacetate dropwise from the dropping funnel.
-
Reflux: Heat the reaction mixture to a controlled temperature of 60-80°C and maintain reflux for 2-4 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization and Neutralization: After the initial condensation, distill off the methanol. Adjust the pH to neutral using a suitable base. Continue to stir the reaction mixture at 60-80°C for an additional 1-3 hours to ensure complete cyclization.[11]
-
Isolation of Crude Product: Cool the reaction mixture to room temperature, which should induce the precipitation of the product. Isolate the crude solid by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a methanol-water mixture, to obtain the purified 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.
Caption: Proposed synthesis workflow for 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.
Analytical Characterization
To ensure the identity and purity of synthesized 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of the compound.[7][12] A C18 column with a mobile phase consisting of an acetonitrile and water gradient, with an acidic modifier like formic acid for Mass Spectrometry compatibility, would be appropriate.[12] The compound's purity is typically expected to be ≥ 95%.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the sulfophenyl ring, the methyl protons, and the methylene protons of the pyrazolone ring. The aromatic protons would appear as a complex multiplet in the downfield region (around 7-8 ppm). The methyl protons would be a singlet at approximately 2-2.5 ppm, and the methylene protons would also present as a singlet around 3-3.5 ppm.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the carbonyl carbon of the pyrazolone ring (typically in the range of 160-170 ppm), the methyl carbon, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretch from the sulfonic acid group.
-
S=O stretching vibrations for the sulfonate group (around 1350 and 1175 cm⁻¹).
-
A strong C=O stretching vibration from the pyrazolone ring (around 1650-1700 cm⁻¹).
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
-
Applications and Broader Significance
Intermediate in Dye Synthesis
The primary industrial application of 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone is as a key intermediate in the synthesis of various dyes.[5][6] It is used in the production of acid dyes, such as C.I. Acid Red 183 and C.I. Acid Red 186, and pigments like α-Pigment Yellow 191.[4][5][6] The pyrazolone ring acts as a versatile scaffold for creating chromophores.
The Pyrazolone Core in Drug Discovery
For drug development professionals, the pyrazolone nucleus is of significant interest due to its presence in a wide array of pharmacologically active compounds.[10] Pyrazolone derivatives have demonstrated a broad spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry.[13]
These activities include:
The metabolic stability of the pyrazole ring is a key factor contributing to its increased use in the development of new drugs.[13]
Caption: Diverse pharmacological activities of the pyrazolone scaffold.
Potential in Drug Delivery
There is emerging interest in using 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone to modify surfactants, such as didecyldimethylammonium chloride. This modification can enhance the surfactant's properties, potentially leading to improved drug delivery systems and increased stability of formulations.[15]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone.
-
General Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]
-
Skin Contact: Wash off with soap and plenty of water.[16]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[16]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[15][16]
Conclusion
1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone is a valuable chemical entity with established applications in the dye industry. For researchers and scientists in drug development, its true significance may lie in the broader context of the pyrazolone scaffold, which is a cornerstone in the design of new therapeutic agents. A thorough understanding of its properties, synthesis, and the biological potential of its core structure can inform the development of novel and effective pharmaceuticals.
References
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Chemsrc. (2025, August 27). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]
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- Abdel-Aziz, A. A., et al. (2014). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Chemical and Pharmaceutical Bulletin, 62(7), 643-654.
- Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2185-2206.
- Khan, I., et al. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 31(3), 567.
- Ajani, O., Kasali, B. A., & Abdulahi, K. (2018). Synthesis and characterization of Cu and Fe (1:2) metal complexes based on their substituted pyridones acid dyes and their application on wool fabrics. Journal of Taibah University for Science, 12(5), 623-633.
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Qingdao Haiwan Group Co.,Ltd. (n.d.). 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid. Retrieved from [Link]
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SIELC. (n.d.). Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. Retrieved from [Link]
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
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MolecularInfo. (n.d.). Cas Number 119-17-5|1-(3-Sulfophenyl)-3-methyl-5-pyrazolone|C10H10N2O4S. Retrieved from [Link]
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Pravin Dyechem Pvt. Ltd. (n.d.). 1,3 SPMP, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]
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Chemsrc. (2025, August 27). 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]
- Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Zhang, Y., et al. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography.
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